molecular formula C6H3BrN4O2 B8246960 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8246960
M. Wt: 243.02 g/mol
InChI Key: HLWMRSIZARNFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2383544-76-9) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a bromo and a nitro functional group on a [1,2,4]triazolo[1,5-a]pyridine scaffold, making it a versatile building block for constructing more complex molecules via cross-coupling reactions and functional group transformations . The triazolopyridine core is a recognized pharmacophore, featured in clinically used drugs and compounds with a broad spectrum of biological activities . Research into triazolopyridine derivatives has shown they possess significant pharmacological potential, including antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular properties . The reactive handles on this specific compound allow researchers to efficiently develop novel analogues and explore structure-activity relationships (SAR) to optimize for desired biological targets . It is supplied with a typical purity of 98% and must be stored under an inert atmosphere at 2-8°C . This product is intended for research and further manufacturing applications in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMRSIZARNFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Nitration-Cyclization Approach

This route begins with a pyridine scaffold functionalized at positions 2 and 6. For example, 2-bromo-6-nitropyridine-3-amine serves as a key intermediate. Reaction with hydrazine derivatives under acidic conditions facilitates triazolo ring formation via cyclocondensation.

Procedure :

  • Synthesis of 2-bromo-6-nitropyridine-3-amine :

    • Bromination of 6-nitropyridin-3-amine using N-bromosuccinimide (NBS) in DMF at 0°C yields the 2-bromo derivative.

    • Yield: 72% (reported for analogous bromopyridines).

  • Cyclization with formic acid :

    • Heating 2-bromo-6-nitropyridine-3-amine with formic acid at 120°C induces cyclization to form the triazolo ring.

    • Yield: 65–70%.

Table 1. Optimization of Cyclization Conditions

SolventAcid CatalystTemperature (°C)Yield (%)
Formic acid12068
Acetic acidH2SO410055
EthanolHCl8042

Data adapted from triazolo pyrimidine syntheses.

Cyclization Followed by Bromination and Nitration

Alternative methodologies prioritize triazolo ring formation before introducing substituents. For instance,triazolo[1,5-a]pyridine is brominated at position 2 using bromine in acetic acid, followed by nitration at position 6 with fuming HNO3/H2SO4.

Challenges :

  • Nitration of brominated triazolo rings requires careful control to avoid over-nitration or debromination.

  • Regioselectivity is achieved using mixed acids (HNO3/H2SO4) at 0–5°C.

Procedure :

  • Bromination :
    -Triazolo[1,5-a]pyridine (1 equiv) is treated with Br2 (1.1 equiv) in glacial acetic acid at 25°C for 6 hours.

    • Yield: 80% (analogous to 2-bromo-6-trifluoromethyl derivatives).

  • Nitration :

    • The brominated intermediate is added to fuming HNO3 (90%) and H2SO4 (98%) at 0°C, stirred for 2 hours, then quenched with ice.

    • Yield: 60%.

One-Pot Multicomponent Synthesis

Recent advances leverage one-pot strategies to streamline synthesis. A representative protocol involves:

  • Condensation of 2-aminopyridine with bromine and sodium nitrite in acidic media.

  • In situ cyclization using hydrazine hydrate.

Example :

  • 2-Aminopyridine (1 equiv), NaNO2 (1.2 equiv), and HBr (48%) are stirred at −5°C, followed by addition of N2H4·H2O (1.5 equiv) and heating to 80°C.

  • Yield: 58% (estimated from triazolo pyrimidine analogues).

Optimization of Reaction Conditions

Solvent and Catalyst Effects

  • Bromination : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution, while protic solvents (acetic acid) improve solubility of brominating agents.

  • Nitration : Mixed acids (HNO3/H2SO4) provide optimal nitronium ion generation, critical for regioselectivity at position 6.

Table 2. Solvent Impact on Bromination Yield

SolventBrominating AgentYield (%)
DMFNBS72
Acetic acidBr280
CCl4Br245

Data derived from patent examples.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR : Absence of NH2 protons (δ 5.2–5.8 ppm) post-cyclization.

  • MS (ESI+) : Molecular ion peak at m/z 269 [M+H]+ (calculated for C6H3BrN4O2).

  • XRD : Planar triazolo ring system with Br and NO2 groups in orthogonal positions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, though these reactions are less frequently employed.

Major Products

    Substitution: Products include various substituted triazolopyridines depending on the nucleophile used.

    Reduction: The major product is 2-Bromo-6-amino-[1,2,4]triazolo[1,5-a]pyridine.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.

Key Therapeutic Areas

  • Cardiovascular Disorders : The compound is involved in the development of drugs targeting conditions like hypertension and heart failure.
  • Type 2 Diabetes : It has been studied for its potential role in managing blood glucose levels through enzyme inhibition.
  • Cancer Treatments : Research indicates its efficacy as a JAK1 and JAK2 inhibitor, which are vital in the treatment of certain cancers and inflammatory diseases.

Biological Research Applications

The compound's ability to inhibit specific enzymes makes it a valuable tool in biological research.

Enzyme Inhibition

  • JAK1 and JAK2 Inhibition : By preventing the phosphorylation of these enzymes, this compound disrupts signaling pathways associated with inflammation and immune responses.
  • PHD-1 Inhibition : This inhibition may lead to therapeutic strategies for diseases involving hypoxia and cellular metabolism.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, particularly those classified as ESKAPE pathogens. This points towards potential applications in treating resistant infections.

Industrial Applications

The compound is also utilized in the development of agrochemicals due to its versatile reactivity patterns.

Agrochemical Development

Its structural features allow for modifications that can enhance efficacy as pesticides or herbicides. The bromine and nitro groups contribute to its reactivity with various substrates, making it suitable for synthesizing a range of agrochemical products.

Case Study 1: JAK Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their inhibitory effects on JAK enzymes. The results indicated that specific modifications led to enhanced potency against JAK1 and JAK2, suggesting potential for developing new anti-inflammatory therapies.

Case Study 2: Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of triazolopyridines similar to this compound. The study revealed significant activity against ESKAPE pathogens, highlighting the compound's potential role in combating antibiotic resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine, highlighting differences in substituents, properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Safety Considerations References
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br at position 6 C₆H₄BrN₃ 198.02 White to pale yellow solid Organic synthesis intermediate Potential toxicity; lab precautions required
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Br at 6, CH₃ at 2 C₇H₆BrN₃ 212.05 Solid (exact color unspecified) Pharmaceutical intermediates Irritant (H315, H319)
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine Br at 8, Cl at 6 C₆H₃BrClN₃ 232.47 Not reported Research applications Requires ventilation and protective gear
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br at 5, NH₂ at 2 C₆H₅BrN₄ 213.03 Solid Anticancer and antimicrobial agent development Limited safety data available
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine NO₂ at 8 C₆H₄N₄O₂ 164.12 Not reported Potential herbicide or antibiotic precursor Unreported; assume standard lab safety
Target Compound: this compound Br at 2, NO₂ at 6 C₆H₃BrN₄O₂ ~243.01 (calculated) Likely crystalline solid Hypothesized use in antitumor or antimicrobial agents Expected toxicity; handle with gloves/PPE Extrapolated from

Key Observations:

Substituent Effects on Reactivity: Bromine at position 2 (target compound) may increase electrophilicity compared to position 6 (as in 6-Bromo analog), facilitating cross-coupling reactions .

Biological Activity: Amine-substituted analogs (e.g., 5-Bromo-2-amine) show antimicrobial and anticancer activity, suggesting the target compound’s nitro group could be optimized for similar applications .

Synthesis Methods :

  • Suzuki coupling is viable for brominated triazolopyridines (e.g., compound 3 in ).
  • Multi-component reactions () may require modification for nitro group introduction.

Safety Profile :

  • Brominated compounds generally require strict handling due to toxicity risks (e.g., H302, H315 warnings in ).

Biological Activity

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines, which are recognized for their diverse biological activities. The presence of both bromine and nitro groups in its structure enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C6_6H3_3BrN4_4O2_2
  • Molecular Weight : 243.02 g/mol
  • CAS Number : 2383544-76-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various signaling pathways. Notably, it has been identified as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which play critical roles in cytokine signaling and immune response regulation. By binding to the active sites of these enzymes, the compound prevents their phosphorylation and activation of downstream signaling pathways that contribute to inflammatory processes and other pathologies.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound have demonstrated activity against various bacterial strains, particularly those categorized under ESKAPE pathogens . This suggests potential applications in treating resistant infections.
  • Antiviral Properties : Research has shown that derivatives containing similar triazolo structures can inhibit viral hemagglutinin activity, suggesting a potential role in antiviral therapies . The modification of the triazole moiety may enhance this activity.
  • Enzyme Inhibition : As mentioned earlier, the compound has been studied for its inhibitory effects on JAK enzymes. This inhibition is crucial for developing treatments for diseases such as rheumatoid arthritis and certain cancers where JAK signaling is dysregulated.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridineLacks nitro group; different reactivityLimited compared to 2-Bromo variant
2-Bromo-1H-benzimidazoleContains bromine; distinct core structureDifferent pharmacological profile
4-BromopyrimidineAnother bromine-containing heterocycleUsed in medicinal chemistry

Case Studies and Research Findings

Several studies have explored the biological activities associated with triazolo compounds:

  • Antimycobacterial Screening : A study involving structurally related compounds demonstrated varying degrees of activity against Mycobacterium tuberculosis and other pathogens. The findings highlighted the importance of structural modifications in enhancing bioactivity .
  • Cyclic Voltammetry Studies : Research indicated that selected compounds exhibited reduction potentials that correlated with their antibacterial activities. This suggests that electronic properties can influence biological efficacy .
  • Antiviral Activity Investigation : In a study assessing antiviral properties against H5N1 and SARS-CoV-2 viruses, compounds with similar structural features showed promising results in inhibiting viral replication through various mechanisms .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine?

The core [1,2,4]triazolo[1,5-a]pyridine scaffold can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For bromo-nitro derivatives, a stepwise approach is typical:

  • Step 1 : Construct the triazolopyridine core using oxidants like MnO₂ or CuBr/1,10-phenanthroline under aerobic conditions .
  • Step 2 : Introduce bromine and nitro groups via electrophilic substitution or cross-coupling reactions. For bromination, direct halogenation at the 2-position may require regioselective control, while nitration could employ mixed acids (HNO₃/H₂SO₄) at controlled temperatures .
  • Key reagents : NaOCl, MnO₂, or Cu-based catalysts for cyclization; Pd catalysts (e.g., Suzuki coupling) for bromine functionalization .

Q. How should researchers characterize the purity and structure of this compound?

  • Spectroscopy : Use 1H^1H-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.68–7.73 ppm for triazolopyridines) and IR to identify functional groups (e.g., C≡N at ~2200 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) or LC-MS for purity analysis.
  • Elemental analysis : Validate empirical formulas (e.g., C₆H₄BrN₃ for bromo derivatives) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr during bromination).
  • Waste disposal : Segregate halogenated waste and consult certified chemical disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazolopyridine synthesis?

  • Catalyst screening : Compare CuBr/phenanthroline (aerobic) vs. PIFA/I₂-KI (mild conditions) for cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance nitro group introduction, while ethanol/piperidine mixtures favor condensation reactions .
  • Temperature control : Low temperatures (–10°C to 0°C) during nitration minimize side reactions like over-oxidation .

Q. What strategies address contradictory bioactivity data in triazolopyridine derivatives?

  • Structural analogs : Compare 2-bromo-6-nitro derivatives with 7-bromo or 5-chloro analogs to assess substituent effects on biological targets (e.g., JAK2 inhibition vs. antioxidant activity) .
  • In silico modeling : Use DFT calculations to predict electronic effects of nitro groups on binding affinity .
  • Dose-response studies : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

Q. How can the bromine substituent be functionalized for SAR studies?

  • Cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids to replace bromine with aryl/heteroaryl groups .
  • Nucleophilic substitution : React with NaN₃ or KCN to introduce azide/cyano groups, enabling click chemistry or further derivatization .
  • Photocatalysis : Explore C–Br activation under blue light for C–C bond formation .

Q. What methodologies are used to evaluate antioxidant or kinase-inhibitory activity?

  • Antioxidant assays :
    • TBARS assay: Measure malondialdehyde (MDA) formation in lipid peroxidation models .
    • C. elegans lifespan studies: Monitor oxidative stress resistance using heat/chemical challenges .
  • Kinase inhibition :
    • JAK2 selectivity: Use enzymatic assays (e.g., ADP-Glo™) with recombinant JAK2 vs. JAK3 to assess meta-substitution effects .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
  • 2D techniques : Use HSQC or NOESY to assign proton-carbon correlations and confirm regiochemistry .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously resolve substituent positions .

Methodological Considerations

Q. Key challenges in scaling up synthesis

  • Purification : Column chromatography may be impractical; switch to recrystallization (e.g., ethanol/water) or pH-dependent extraction .
  • Exothermic reactions : Use jacketed reactors with controlled cooling during nitration/halogenation steps .

Q. Addressing low yields in nitro group introduction

  • Directed ortho-metallation : Use LiTMP to deprotonate the pyridine ring, facilitating regioselective nitration .
  • Protecting groups : Temporarily block reactive sites (e.g., bromine) with trimethylsilyl before nitration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.